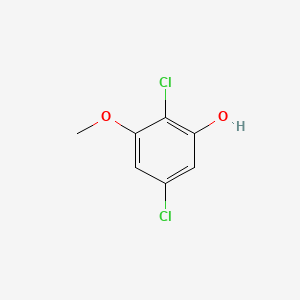

2,5-Dichloro-3-methoxyphenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of m-aryloxy phenols, a group that includes 2,5-Dichloro-3-methoxyphenol, has seen innovative methods developed in recent years . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .Aplicaciones Científicas De Investigación

Building Blocks for Bioactive Natural Products

Phenol derivatives, including “2,5-Dichloro-3-methoxyphenol”, have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with a wide range of biological activities .

Conducting Polymers

These phenol derivatives are also used in the synthesis of conducting polymers . Conducting polymers have a wide range of applications, including in the production of electronic devices, sensors, and batteries .

Antioxidants

“2,5-Dichloro-3-methoxyphenol” and other m-aryloxy phenols have applications as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Ultraviolet Absorbers

These compounds are used as ultraviolet absorbers . They can protect materials from the harmful effects of UV radiation, making them useful in industries such as plastics and coatings .

Flame Retardants

“2,5-Dichloro-3-methoxyphenol” and other m-aryloxy phenols are used as flame retardants . They can improve the thermal stability and flame resistance of materials, making them valuable in the production of plastics, adhesives, and coatings .

Anti-tumor and Anti-inflammatory Effects

Research has found that m-aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes them of interest in the field of medicinal chemistry .

Synthesis Methods

Many synthesis methods have been developed for phenol derivatives, with strategies focusing on functionalizing and transforming functional groups around the aromatic ring . These include selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

Industrial Applications

In addition to their scientific research applications, “2,5-Dichloro-3-methoxyphenol” and other m-aryloxy phenols are important in various industries, including plastics, adhesives, and coatings . Their specific properties can enhance the performance of these materials .

Direcciones Futuras

Phenol derivatives, including 2,5-Dichloro-3-methoxyphenol, have high potential for synthesizing bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Therefore, future research and development in this area could lead to new applications and improved synthesis methods.

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of various organic compounds . It’s also used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s known to be involved in the suzuki–miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex . The 2,5-Dichloro-3-methoxyphenol may act as an organoboron reagent or an organic halide in this reaction.

Biochemical Pathways

It’s known that methoxylated aromatic compounds (mac), which include 2,5-dichloro-3-methoxyphenol, are components of lignin, the second most abundant biopolymer on earth . These compounds can be degraded by anaerobic microorganisms, affecting various biochemical pathways .

Result of Action

It’s known that this compound is used in the synthesis of various organic compounds , suggesting that it may have a significant impact on molecular synthesis processes.

Action Environment

The action of 2,5-Dichloro-3-methoxyphenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound may be involved, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can occur in a wide range of environmental conditions.

Propiedades

IUPAC Name |

2,5-dichloro-3-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKMSHFGQLWAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-3-methoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

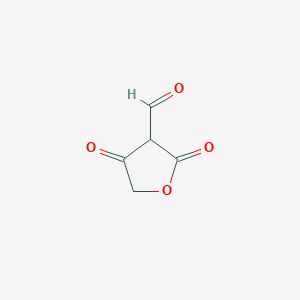

![5H-imidazo[4,5-c]pyridazin-4-amine](/img/structure/B3348529.png)